

Physicochemical Properties of Substituted Thieno[2,3-d]pyrimidines: A Technical Guide

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Compound of Interest

Compound Name: *Thieno[2,3-d]pyrimidine*

Cat. No.: *B153573*

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For Researchers, Scientists, and Drug Development Professionals

The **thieno[2,3-d]pyrimidine** scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.^[1] This structural similarity has led to the development of numerous derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.^[1] Understanding the physicochemical properties of these substituted **thieno[2,3-d]pyrimidines** is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth overview of the core physicochemical properties of this important class of compounds, complete with experimental protocols and visual representations of relevant biological pathways and experimental workflows.

Quantitative Physicochemical Data

The following tables summarize key physicochemical data for a selection of substituted **thieno[2,3-d]pyrimidine** derivatives, extracted from the scientific literature. These parameters are crucial in the early stages of drug discovery to predict the pharmacokinetic behavior of new chemical entities.^[2]

Compound ID	Substitution Pattern	Melting Point (°C)	LogP (Calculated)	Reference
1	2,4-dichloro	161-162	-	[3]
2	2-morpholino-N'-(5,6,7,8-tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide	222-224	-	[5]
3	2-(4-methylpiperazin-1-yl)-N'-(5,6,7,8-tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide	214-216	-	[5]
4	N-(3-tert-butyloxazol-5-yl)-5,6,7,8-tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidin-4-amine	110-112	-	[5]

Note: Comprehensive experimental data on solubility and pKa for a wide range of substituted **thieno[2,3-d]pyrimidines** is not readily available in a consolidated format in the reviewed literature. The LogP values are often computationally predicted rather than experimentally determined.

Key Physicochemical Properties and Their Importance in Drug Discovery

- Melting Point (M.P.): The melting point is an indicator of the purity and stability of a compound. It is also related to the solubility of a substance, with higher melting points often correlating with lower solubility.
- Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity.^[6] It is a critical parameter that influences a drug's permeability across biological membranes and its distribution in the body.^[6] An optimal LogP range, typically between 1 and 5, is often targeted for orally administered drugs.^[6]
- Solubility: Aqueous solubility is a crucial factor for drug absorption and formulation.^[7] Poor solubility can lead to low bioavailability. The ionization state of a drug, which is dependent on its pKa and the pH of the environment, significantly affects its solubility.^[6]
- Ionization Constant (pKa): The pKa value indicates the strength of an acid or base and determines the extent of ionization of a drug at a given pH.^[8] Since many drugs are weak acids or bases, their ionization state can vary in different parts of the body, impacting their absorption and distribution.^[6]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of substituted **thieno[2,3-d]pyrimidines** and the determination of their physicochemical properties.

Synthesis of Substituted Thieno[2,3-d]pyrimidines

A common synthetic route to **thieno[2,3-d]pyrimidine** derivatives starts from 2-aminothiophene-3-carboxylates or their corresponding carbonitrile analogs.^{[3][9]}

Example: Synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine^[3]

- Step 1: Synthesis of 2,4-dihydroxy**thieno[2,3-d]pyrimidine**: This intermediate is typically synthesized from a suitable 2-aminothiophene precursor.
- Step 2: Chlorination: A mixture of 2,4-dihydroxy**thieno[2,3-d]pyrimidine** (0.05 mol) and phosphorus oxychloride (100 ml) is refluxed for 10 hours until a clear solution is formed.

- Work-up: The excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then poured onto crushed ice, and the resulting solid precipitate is filtered, washed with water, dried, and recrystallized from a suitable solvent to yield the 2,4-dichlorothieno[2,3-d]pyrimidine.

Characterization of Synthesized Compounds

The structures of the synthesized **thieno[2,3-d]pyrimidine** derivatives are typically confirmed using a combination of spectroscopic techniques:

- Infrared (IR) Spectroscopy: To identify the presence of key functional groups.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H NMR and ^{13}C NMR): To elucidate the detailed molecular structure.[3][5]
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[3]

Determination of Physicochemical Properties

Standard experimental methods are employed to measure the key physicochemical properties of drug candidates.[2][4]

- Melting Point: Determined using a capillary melting point apparatus.[5][10]
- Lipophilicity (LogP): The traditional method for determining LogP is the shake-flask method, which involves measuring the concentration of the compound in two immiscible phases, typically n-octanol and water, at equilibrium.[7][8] High-throughput methods using ultra-high-pressure liquid chromatography (UHPLC) have also been developed, where the retention time on a reverse-phase column is correlated with the octanol:water partition coefficient.[4]
- Solubility: The equilibrium solubility is often determined by the shake-flask method, where an excess of the solid compound is agitated in a specific buffer at a constant temperature until equilibrium is reached.[8] The concentration of the dissolved compound is then measured, often by UV spectroscopy or HPLC.[8]
- Ionization Constant (pKa): Potentiometric titration is a common and economical method for determining the pKa of ionizable compounds.[7] This involves titrating a solution of the

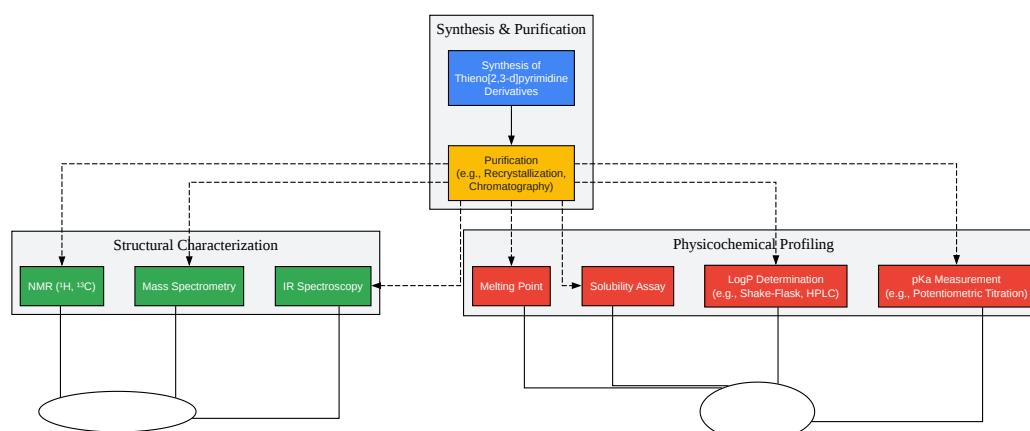
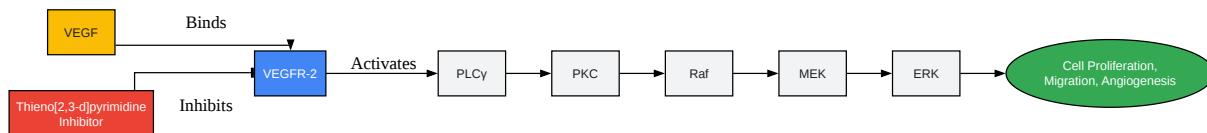
compound with a standard acid or base and monitoring the pH.

Biological Activity and Signaling Pathways

Substituted **thieno[2,3-d]pyrimidines** have been investigated for their potential as inhibitors of various protein kinases and other biological targets involved in cancer and other diseases.[[11](#)]

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[[12](#)] Several **thieno[2,3-d]pyrimidine** derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[[12](#)]



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